

# Application Notes and Protocols: Triphenylborane in Metal-Free Catalysis

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## Compound of Interest

Compound Name: Triphenylborane

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This document provides a detailed overview of the applications of **triphenylborane** ( $B(C_6H_5)_3$ ) as a versatile catalyst in metal-free organic synthesis. It is intended to serve as a practical guide for researchers in academia and industry, including those in drug development, who are interested in exploring sustainable and efficient catalytic methods. **Triphenylborane**, a commercially available and relatively weak Lewis acid, has emerged as a powerful tool in a variety of transformations, including polymerizations, hydrogenations, and hydrosilylations. Its utility is particularly notable in the context of frustrated Lewis pair (FLP) chemistry, where its Lewis acidity can be harnessed for the activation of small molecules.

## Copolymerization of Epoxides and Carbon Dioxide

**Triphenylborane**, in conjunction with a nucleophilic co-catalyst, efficiently catalyzes the ring-opening copolymerization of epoxides with carbon dioxide ( $CO_2$ ) to produce polycarbonates. This method provides a valuable route to valorize  $CO_2$  and synthesize biodegradable polymers. The catalytic system typically employs a halide salt, such as bis(triphenylphosphine)iminium chloride (PPNCl), as the initiator.

## Quantitative Data for Copolymerization of Cyclohexene Oxide (CHO) and $CO_2$

Entry	Co-catalyst	B(C <sub>6</sub> H <sub>5</sub> ) <sub>3</sub> (mol %)	Co-catalyst (mol %)	Temp. (°C)	Pressure (bar)	Time (h)	Conversion (%)	Carbonyl Linkage (%)	M <sub>n</sub> (g/mol)	D (M <sub>n</sub> /M <sub>w</sub> )
1	PPNCl	1.0	1.0	100	35	24	>95	>99	12,000	1.15
2	PPNCl	0.5	0.5	100	35	48	92	>99	15,500	1.20
3	TBABr	1.0	1.0	120	40	24	85	95	9,800	1.35
4	PPNCl	1.0	1.0	80	35	72	78	>99	10,200	1.18

Data compiled from representative literature. Actual results may vary based on specific experimental conditions.

## Experimental Protocol: Copolymerization of Cyclohexene Oxide (CHO) and CO<sub>2</sub>

Materials:

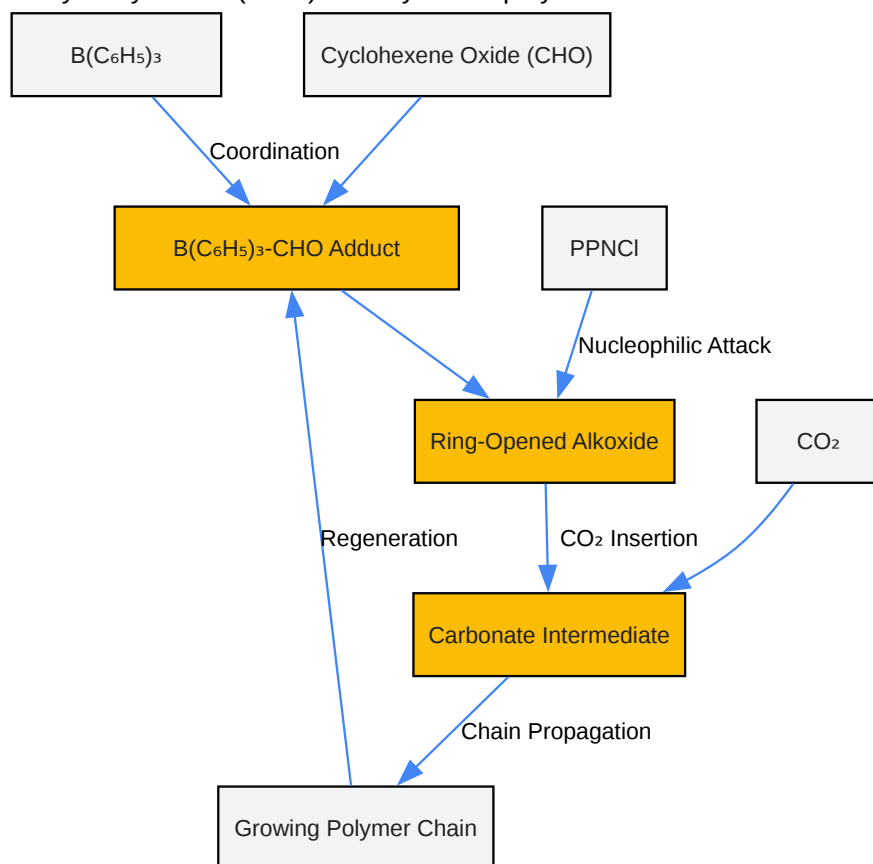
- **Triphenylborane** (B(C<sub>6</sub>H<sub>5</sub>)<sub>3</sub>)
- Bis(triphenylphosphine)iminium chloride (PPNCl)
- Cyclohexene oxide (CHO), freshly distilled
- Carbon dioxide (CO<sub>2</sub>), high purity
- Anhydrous toluene
- Schlenk flask or high-pressure reactor

- Magnetic stirrer and heating mantle

#### Procedure:

- In a glovebox or under an inert atmosphere, add **triphenylborane** (e.g., 0.05 mmol, 1.0 mol%) and PPNCI (e.g., 0.05 mmol, 1.0 mol%) to a dry Schlenk flask or a high-pressure reactor equipped with a magnetic stir bar.
- Add anhydrous toluene (e.g., 5 mL) to dissolve the catalyst and co-catalyst.
- Add freshly distilled cyclohexene oxide (e.g., 5.0 mmol, 1.0 equiv).
- Seal the reactor and purge with CO<sub>2</sub> gas three times.
- Pressurize the reactor with CO<sub>2</sub> to the desired pressure (e.g., 35 bar).
- Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
- Maintain the reaction conditions for the specified time (e.g., 24 hours).
- After the reaction is complete, cool the reactor to room temperature and slowly vent the CO<sub>2</sub> pressure.
- Open the reactor and dissolve the crude product in dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>).
- Precipitate the polymer by adding the dichloromethane solution to a large volume of methanol.
- Filter the white polymer, wash with methanol, and dry under vacuum to a constant weight.
- Characterize the polymer by <sup>1</sup>H NMR, <sup>13</sup>C NMR, and gel permeation chromatography (GPC) to determine the carbonate linkage percentage, molecular weight (M<sub>n</sub>), and dispersity (Đ).

## Catalytic Cycle for Copolymerization of CHO and CO<sub>2</sub>

Catalytic Cycle of  $B(C_6H_5)_3$ -Catalyzed Copolymerization of CHO and  $CO_2$ [Click to download full resolution via product page](#)

Caption: Proposed catalytic cycle for the copolymerization of CHO and  $CO_2$ .

## Frustrated Lewis Pair (FLP) Mediated Hydrogenation

**Triphenylborane** can act as the Lewis acidic component in a frustrated Lewis pair (FLP) for the metal-free hydrogenation of various unsaturated substrates, such as imines, nitriles, and alkynes.[1][2] In combination with a sterically hindered Lewis base (e.g., a bulky phosphine or

amine),  $B(C_6H_5)_3$  can activate molecular hydrogen ( $H_2$ ), enabling subsequent reduction of the substrate.[1]

## Quantitative Data for FLP Hydrogenation of N-Benzylideneaniline

Entry	Lewis Base	$B(C_6H_5)_3$ (mol%)	Lewis Base (mol%)	Temp. (°C)	$H_2$ Pressure (bar)	Time (h)	Solvent	Conversion (%)
1	$P(t-Bu)_3$	5	5	80	50	24	Toluene	>99
2	$P(t-Bu)_3$	2	2	100	60	12	Toluene	98
3	2,2,6,6-Tetramethylpiperidine	5	5	100	60	48	Dichloromethane	91
4	$P(C_6H_{11})_3$	5	5	80	50	36	Toluene	95

Data compiled from representative literature. Actual results may vary based on specific experimental conditions.

## Experimental Protocol: FLP Hydrogenation of N-Benzylideneaniline

Materials:

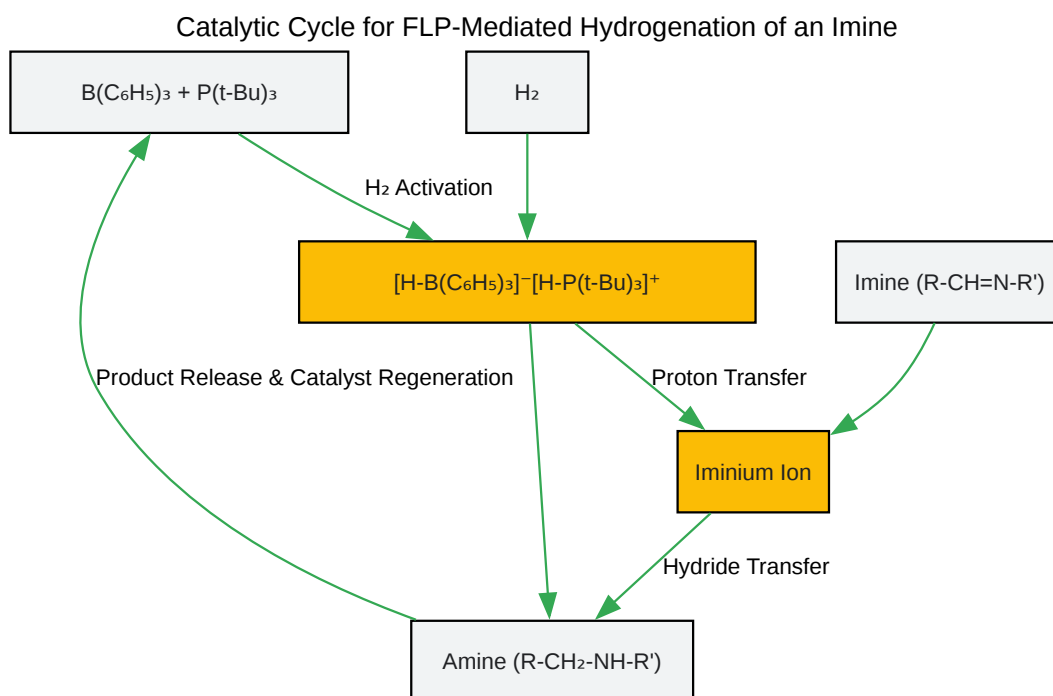
- **Triphenylborane** ( $B(C_6H_5)_3$ )
- Tri-tert-butylphosphine ( $P(t-Bu)_3$ )
- N-Benzylideneaniline
- Hydrogen ( $H_2$ ), high purity

- Anhydrous toluene
- High-pressure autoclave with a glass liner and magnetic stirring

Procedure:

- In a glovebox, add N-benzylideneaniline (e.g., 1.0 mmol, 1.0 equiv) to a glass liner for the autoclave.
- Add a solution of **triphenylborane** (e.g., 0.05 mmol, 5 mol%) in anhydrous toluene (e.g., 2 mL).
- Add a solution of tri-tert-butylphosphine (e.g., 0.05 mmol, 5 mol%) in anhydrous toluene (e.g., 2 mL).
- Seal the glass liner and place it inside the high-pressure autoclave.
- Seal the autoclave, remove it from the glovebox, and connect it to a hydrogen gas line.
- Purge the autoclave with H<sub>2</sub> gas three times.
- Pressurize the autoclave with H<sub>2</sub> to the desired pressure (e.g., 50 bar).
- Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.
- Maintain the reaction conditions for the specified time (e.g., 24 hours).
- After the reaction is complete, cool the autoclave to room temperature and slowly vent the hydrogen pressure.
- Open the autoclave and transfer the reaction mixture to a round-bottom flask.
- Remove the solvent under reduced pressure.
- Purify the product by column chromatography on silica gel to obtain N-benzylaniline.
- Characterize the product by <sup>1</sup>H NMR, <sup>13</sup>C NMR, and mass spectrometry.

## Catalytic Cycle for FLP-Mediated Hydrogenation



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Caption: FLP-mediated hydrogenation of an imine.

## Hydrosilylation of Carbon Dioxide

**Triphenylborane** is an effective catalyst for the hydrosilylation of carbon dioxide, a reaction that converts CO<sub>2</sub> into valuable C1 building blocks like silyl formates.[3][4] This transformation typically utilizes a hydrosilane, such as phenylsilane (PhSiH<sub>3</sub>), as the reducing agent.[4] The reaction often proceeds with high selectivity, avoiding over-reduction to methane.[3][5]

## Quantitative Data for Hydrosilylation of CO<sub>2</sub> with Phenylsilane

Entry	Silane	B(C <sub>6</sub> H <sub>5</sub> ) <sub>3</sub> (mol%)	Temp. (°C)	CO <sub>2</sub> Pressu re (bar)	Time (h)	Solven t	Produ ct	Yield (%)
1	PhSiH <sub>3</sub>	5	60	10	24	Acetonit rile	PhSiH <sub>2</sub> ( OCHO)	>95
2	PhSiH <sub>3</sub>	2	40	10	48	Acetonit rile	PhSiH <sub>2</sub> ( OCHO)	92
3	Et <sub>3</sub> SiH	5	80	20	24	Nitrome thane	Et <sub>3</sub> SiO CHO	88
4	Ph <sub>2</sub> SiH <sub>2</sub>	5	60	10	36	Acetonit rile	Ph <sub>2</sub> SiH( OCHO)	90

Data compiled from representative literature. Actual results may vary based on specific experimental conditions.

## Experimental Protocol: Hydrosilylation of CO<sub>2</sub> with Phenylsilane

Materials:

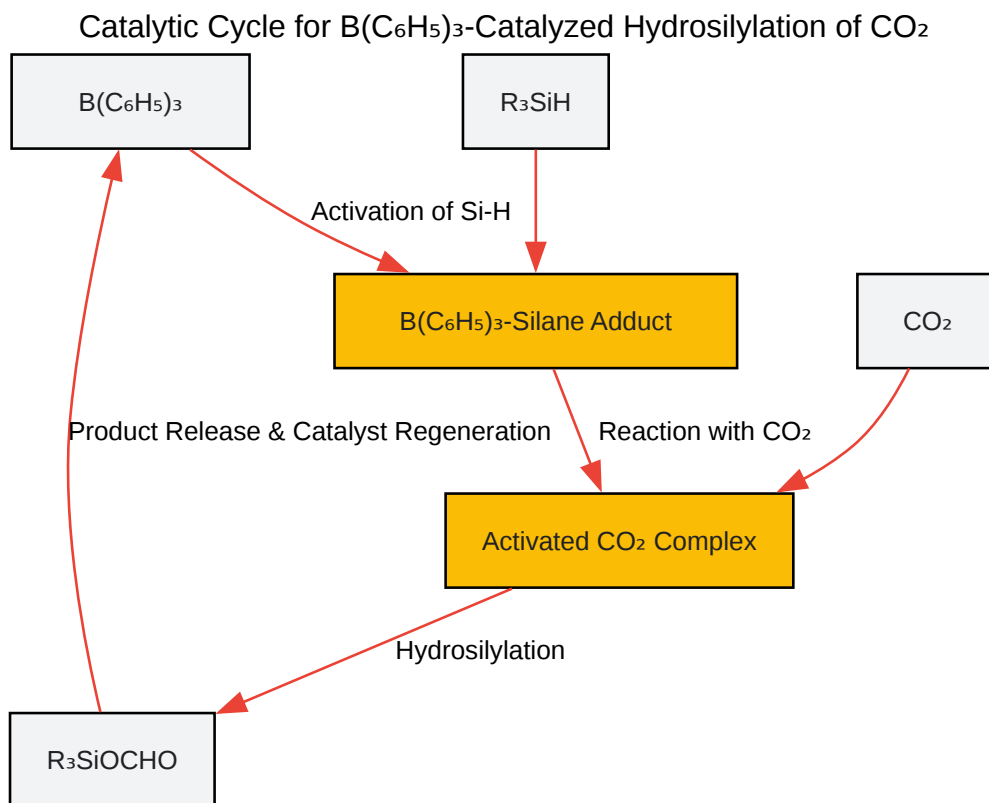
- **Triphenylborane** (B(C<sub>6</sub>H<sub>5</sub>)<sub>3</sub>)
- Phenylsilane (PhSiH<sub>3</sub>), freshly distilled
- Carbon dioxide (CO<sub>2</sub>), high purity
- Anhydrous acetonitrile
- High-pressure stainless-steel autoclave

Procedure:

- In a glovebox, add **triphenylborane** (e.g., 0.05 mmol, 5 mol%) to a dry glass liner for the autoclave.

- Add anhydrous acetonitrile (e.g., 5 mL).
- Add freshly distilled phenylsilane (e.g., 1.0 mmol, 1.0 equiv).
- Seal the glass liner and place it inside the autoclave.
- Seal the autoclave, remove it from the glovebox, and connect it to a CO<sub>2</sub> gas line.
- Purge the autoclave with CO<sub>2</sub> three times.
- Pressurize the autoclave with CO<sub>2</sub> to the desired pressure (e.g., 10 bar).
- Heat the reaction mixture to the desired temperature (e.g., 60 °C) with vigorous stirring.
- Maintain the reaction conditions for the specified time (e.g., 24 hours).
- After the reaction is complete, cool the autoclave to room temperature and slowly vent the CO<sub>2</sub> pressure.
- Open the autoclave and transfer the reaction mixture to a round-bottom flask.
- The product, silyl formate, can be analyzed directly by NMR spectroscopy of the crude reaction mixture.

## Catalytic Cycle for Hydrosilylation of CO<sub>2</sub>



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